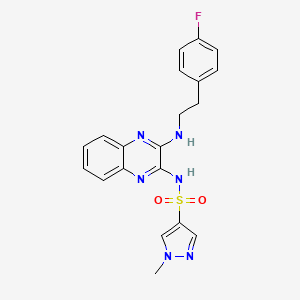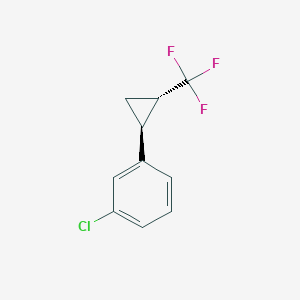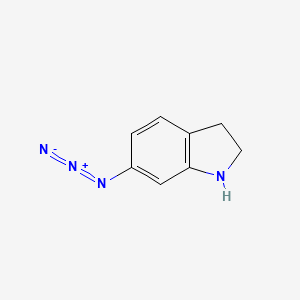![molecular formula C22H23N3O2 B2667540 N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide CAS No. 2034474-62-7](/img/structure/B2667540.png)
N-([2,4'-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide is a synthetic organic compound characterized by its complex structure, which includes a bipyridine moiety and an acetamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide typically involves multiple steps:
-
Formation of the Bipyridine Moiety: : The bipyridine structure can be synthesized through a coupling reaction of pyridine derivatives. A common method is the Suzuki coupling, which involves the reaction of 2-bromo-4’-methylpyridine with 3-pyridylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate.
-
Attachment of the Acetamide Group: : The acetamide group is introduced by reacting the bipyridine intermediate with 2-(4-isopropylphenoxy)acetyl chloride. This reaction is typically carried out in the presence of a base like triethylamine to neutralize the hydrochloric acid byproduct.
-
Final Coupling: : The final step involves coupling the bipyridine intermediate with the acetamide derivative under mild conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for reagent addition and product isolation.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the bipyridine moiety. Common oxidizing agents include potassium permanganate or hydrogen peroxide.
-
Reduction: : Reduction reactions can target the acetamide group, potentially converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
-
Substitution: : The phenoxy group can participate in nucleophilic substitution reactions. For example, reacting with nucleophiles like sodium methoxide can replace the isopropyl group with a methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Oxidized bipyridine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Modified phenoxy derivatives.
科学研究应用
Chemistry
In chemistry, N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide is used as a ligand in coordination chemistry. Its bipyridine moiety allows it to form stable complexes with transition metals, which can be used in catalysis and material science.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Industry
In industry, the compound’s stability and reactivity make it useful in the synthesis of advanced materials, including polymers and nanomaterials. Its ability to form complexes with metals also makes it valuable in the development of new catalytic processes.
作用机制
The mechanism by which N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The bipyridine moiety can chelate metal ions, which can be crucial in catalytic processes or in the stabilization of metal complexes in material science.
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A simpler bipyridine derivative used widely in coordination chemistry.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties.
N-(2-pyridylmethyl)-2-(4-isopropylphenoxy)acetamide: A structurally similar compound with a single pyridine ring.
Uniqueness
N-([2,4’-bipyridin]-3-ylmethyl)-2-(4-isopropylphenoxy)acetamide is unique due to its combination of a bipyridine moiety and an acetamide group, which provides a distinct set of chemical properties. This combination allows for versatile applications in various fields, from catalysis to drug development, setting it apart from simpler bipyridine derivatives.
属性
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-16(2)17-5-7-20(8-6-17)27-15-21(26)25-14-19-4-3-11-24-22(19)18-9-12-23-13-10-18/h3-13,16H,14-15H2,1-2H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUGRLKZWWAPIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=C(N=CC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2667458.png)


![N-(3-ethylphenyl)-2-((7-(p-tolyl)pyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2667465.png)
![3-AMINO-4-(FURAN-2-YL)-N-(3-METHYLPHENYL)-5H,6H,7H,8H-THIENO[2,3-B]QUINOLINE-2-CARBOXAMIDE](/img/structure/B2667467.png)






![N,N-dimethyl-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B2667477.png)
![6-Fluoro-2-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2667478.png)

